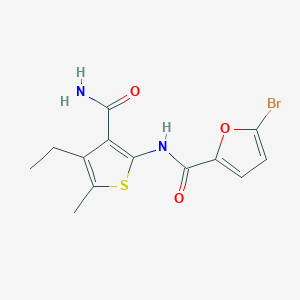![molecular formula C27H27N3O6S B10899817 (2E)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-(2,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B10899817.png)
(2E)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-(2,4,5-trimethoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-3-(2,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE is a complex organic compound known for its diverse applications in scientific research This compound is characterized by its unique structural features, which include a cyano group, a sulfonyl group, and multiple methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-3-(2,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Propenamide Backbone: The initial step involves the formation of the propenamide backbone through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Attachment of the Sulfonyl Group: The sulfonyl group is attached through a sulfonation reaction, often using sulfonyl chloride as the sulfonating agent.
Addition of Methoxy Groups: The methoxy groups are introduced through methylation reactions, typically using methanol and a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-3-(2,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the cyano group to an amine group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
(E)-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-3-(2,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (E)-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-3-(2,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(E)-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-3-(2,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE shares similarities with other sulfonyl-containing compounds and propenamide derivatives. Examples include:
- **(E)-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-3-(2,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE
- **(E)-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-3-(2,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE
Uniqueness
Structural Features:
Reactivity: Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, distinguishes it from other similar compounds.
Applications: The compound’s diverse applications in chemistry, biology, medicine, and industry highlight its versatility and importance in scientific research.
Eigenschaften
Molekularformel |
C27H27N3O6S |
|---|---|
Molekulargewicht |
521.6 g/mol |
IUPAC-Name |
(E)-2-cyano-N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]-3-(2,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C27H27N3O6S/c1-17-7-6-8-18(2)26(17)30-37(32,33)22-11-9-21(10-12-22)29-27(31)20(16-28)13-19-14-24(35-4)25(36-5)15-23(19)34-3/h6-15,30H,1-5H3,(H,29,31)/b20-13+ |
InChI-Schlüssel |
GZTSUFABIPHNFO-DEDYPNTBSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C(=C/C3=CC(=C(C=C3OC)OC)OC)/C#N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-1-(3-methylphenyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10899740.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10899749.png)
![5-(difluoromethyl)-4-{[(E)-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10899750.png)
![2,2,2-Trifluoroethyl 5-{[4-(1-adamantyl)-1,3-thiazol-2-YL]amino}-5-oxopentanoate](/img/structure/B10899757.png)
![[3-Amino-4-(2-thienyl)-6-(trifluoromethyl)thieno[2,3-B]pyridin-2-YL](2,3-dihydro-1H-indol-1-YL)methanone](/img/structure/B10899759.png)
![{5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-yl}(3-methylpiperidin-1-yl)methanone](/img/structure/B10899762.png)

![13-(difluoromethyl)-4-[5-[(2,4-difluorophenoxy)methyl]furan-2-yl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10899783.png)

![3-amino-N-(2,3-dichlorophenyl)-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10899802.png)
![2-{4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B10899808.png)

![N-[6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B10899812.png)
![5-(difluoromethyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10899815.png)
